molecular formula C19H30N4O6S B558361 Boc-L-beta-homoarginine(tos) CAS No. 136271-81-3

Boc-L-beta-homoarginine(tos)

Cat. No.: B558361
CAS No.: 136271-81-3
M. Wt: 442,53 g/mole
InChI Key: RYHLUZMBVLFVPG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Safety and Hazards

The safety data sheet for Boc-L-beta-homoarginine(tos) suggests that it is not flammable. In case of a small fire, a carbon dioxide or dry chemical extinguisher can be used. For a large fire, water spray, fog, or foam should be used .

Future Directions

The applications of Boc-L-beta-homoarginine(tos) in both human and animal studies are in their early stages, and the mechanism of action of this vital amino acid is not fully substantiated and requires more research attention .

Mechanism of Action

Target of Action

The primary target of Boc-L-beta-homoarginine(tos) is Nitric oxide synthase, endothelial . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological processes.

Mode of Action

It is known to interact with its target enzyme, potentially influencing the production of nitric oxide .

Biochemical Pathways

Given its target, it may influence pathways related to nitric oxide production and signaling .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound .

Action Environment

The action, efficacy, and stability of Boc-L-beta-homoarginine(tos) can be influenced by various environmental factors. These may include the physiological environment within the body and external factors such as temperature and pH .

Properties

IUPAC Name

(3S)-6-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O6S/c1-13-7-9-15(10-8-13)30(27,28)23-17(20)21-11-5-6-14(12-16(24)25)22-18(26)29-19(2,3)4/h7-10,14H,5-6,11-12H2,1-4H3,(H,22,26)(H,24,25)(H3,20,21,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHLUZMBVLFVPG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(CC(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](CC(=O)O)NC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375806
Record name (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136271-81-3
Record name (3S)-6-[(E)-{Amino[(4-methylbenzene-1-sulfonyl)amino]methylidene}amino]-3-[(tert-butoxycarbonyl)amino]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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